Introduction: The Strategic Value of the Spirocyclic Scaffold
Introduction: The Strategic Value of the Spirocyclic Scaffold
An In-Depth Technical Guide to the Chemical Properties of 1,4-Diazaspiro[5.5]undecane for Drug Development Professionals
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous ADME (Absorption, Distribution, Metabolism, and Excretion) properties and unique three-dimensional spatial arrangements is paramount. The 1,4-diazaspiro[5.5]undecane core, a spirocyclic heterocycle featuring two nitrogen atoms, represents a privileged scaffold that has garnered significant attention.[1][2] Its rigid, yet conformationally defined, structure provides a unique vectoral array for substituents, enabling precise interaction with biological targets. Unlike more flexible aliphatic chains, the spirocyclic nature of this undecane derivative reduces the entropic penalty upon binding to a protein target, a critical factor in enhancing ligand efficiency and potency.[3]
This guide serves as a technical deep-dive into the core chemical properties of 1,4-diazaspiro[5.5]undecane, offering insights into its synthesis, structural dynamics, reactivity, and its proven utility as a cornerstone for the development of next-generation therapeutics. For researchers and drug development scientists, understanding the nuances of this scaffold is key to unlocking its full potential in creating novel chemical entities with superior pharmacological profiles.[4]
Physicochemical and Structural Characteristics
The fundamental properties of the parent 1,4-diazaspiro[5.5]undecane molecule are summarized below. These characteristics form the baseline for its behavior in both synthetic and biological systems.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈N₂ | PubChem[5] |
| IUPAC Name | 1,4-diazaspiro[5.5]undecane | PubChem[5] |
| Molecular Weight | 154.25 g/mol | PubChem[5] |
| CAS Number | 180-76-7 | PubChem[5] |
| Topological Polar Surface Area | 15.3 Ų | PubChem[6] |
| XLogP3 | 0.8 | PubChem[5] |
graph "1_4_Diazaspiro_5_5_undecane_Structure" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Define nodes for atoms N1 [label="N1", pos="0.8,0.8!", fontcolor="#202124"]; C2 [label="C2", pos="1.6,0!", fontcolor="#202124"]; C3 [label="C3", pos="0.8,-0.8!", fontcolor="#202124"]; N4 [label="N4", pos="-0.8,-0.8!", fontcolor="#202124"]; C5 [label="C5", pos="-1.6,0!", fontcolor="#202124"]; C6 [label="C6", pos="0,1.6!", fontcolor="#202124"]; C7 [label="C7", pos="-1.2,2.4!", fontcolor="#202124"]; C8 [label="C8", pos="-2.4,1.6!", fontcolor="#202124"]; C10 [label="C10", pos="1.2,2.4!", fontcolor="#202124"]; C11 [label="C11", pos="2.4,1.6!", fontcolor="#202124"]; SpiroC [label="C9 (Spiro)", pos="0,0!", fontcolor="#202124", fontsize=14, style=bold];
// Define edges for bonds N1 -- C2; C2 -- C3; C3 -- N4; N4 -- C5; C5 -- SpiroC; SpiroC -- N1; SpiroC -- C6; C6 -- C7; C7 -- C8; C8 -- C11; C11 -- C10; C10 -- SpiroC; }
Caption: Molecular structure of 1,4-Diazaspiro[5.5]undecane.
Conformational Analysis: The Dominance of the Chair Form
The therapeutic efficacy of a molecule is intrinsically linked to its three-dimensional shape. For 1,4-diazaspiro[5.5]undecane, both the piperazine and cyclohexane rings predominantly adopt a stable chair conformation. This assertion is supported by single-crystal X-ray diffraction studies on its derivatives, which reveal the chair form minimizes torsional and steric strain.[1][2] This conformational preference is a critical feature for drug design, as it reduces the number of accessible low-energy conformations, thereby presenting a more defined structure to a biological target. The piperazine ring can undergo ring inversion, but the energy barrier and the specific equilibrium between conformers can be significantly influenced by the substitution pattern on the nitrogen atoms and the cyclohexane ring.
Synthesis of the 1,4-Diazaspiro[5.5]undecane Core
The accessibility of the spiro-diamine core is crucial for its widespread use in drug discovery programs. Several synthetic strategies have been developed, ranging from classical multi-step sequences to more elegant and efficient cascade reactions.
Method 1: Double Michael Addition Cascade
A highly efficient and stereoselective method for constructing substituted 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones involves a base-promoted [5+1] double Michael addition.[1][2] This approach exemplifies a cascade reaction, where multiple bonds are formed in a single pot, enhancing synthetic efficiency.
Causality Behind the Method: The reaction's success hinges on the precise reactivity of the chosen substrates. An active methylene compound, such as N,N-dimethylbarbituric acid, is deprotonated by a mild base (e.g., diethylamine) to form a nucleophilic enolate.[1] This enolate then sequentially attacks the two electrophilic β-carbons of a 1,5-diaryl-1,4-pentadien-3-one (a divinylketone). The intramolecular nature of the second Michael addition is entropically favored, rapidly closing the second ring to form the spirocyclic core in excellent yields, often up to 98%.[2] This method is valued for its operational simplicity, mild reaction conditions (ambient temperature), and high atom economy.[1]
Caption: Workflow for the Double Michael Addition Synthesis.
Method 2: Industrial Synthesis from Cyclohexanone
For large-scale production, particularly for pharmaceutical intermediates, a robust and scalable process is necessary. A patented two-pot process has been developed for the synthesis of 1,4-diazaspiro[5.5]undecan-3-one, a key building block.[7]
Protocol: Two-Pot Synthesis of 1,4-diazaspiro[5.5]undecan-3-one Intermediate
-
Step 1 (Pot 1 - Henry Reaction & Dehydration): Cyclohexanone is reacted with nitromethane in the first pot. This is a classic Henry (nitro-aldol) reaction, forming 1-(nitromethyl)cyclohexan-1-ol. This intermediate is often not isolated but is directly dehydrated under the reaction conditions to yield (nitromethylene)cyclohexane. The choice of cyclohexanone as a starting material is driven by its low cost and commercial availability.
-
Step 2 (Pot 1 - Michael Addition): An alkyl glycinate (e.g., methyl glycinate) is added to the same pot. It acts as a nucleophile, adding to the electron-deficient double bond of (nitromethylene)cyclohexane in a Michael-type addition. This forms an alkyl (1-(nitromethyl)cyclohexyl)glycinate intermediate.[7]
-
Step 3 (Pot 2 - Reductive Cyclization): The intermediate from pot 1 is transferred to a second pot. The nitro group is then reduced to an amine, typically using a reducing agent like zinc powder in the presence of an acid source (e.g., ammonium chloride).[7] The newly formed primary amine undergoes spontaneous intramolecular cyclization with the adjacent ester group to form the lactam, yielding 1,4-diazaspiro[5.5]undecan-3-one. This reductive cyclization is a highly effective method for forming the piperazinone ring.
This process is advantageous as it avoids the isolation of multiple intermediates, reducing waste and improving overall yield and process efficiency, which are critical considerations in industrial drug manufacturing.[7]
Reactivity and Functionalization
The chemical reactivity of 1,4-diazaspiro[5.5]undecane is dominated by the two secondary amine functionalities, which behave similarly to those in piperazine.[8] This provides two convenient handles for introducing a wide range of substituents, allowing for the exploration of chemical space in drug discovery campaigns.
-
N-Alkylation and N-Arylation: Both nitrogen atoms can be readily alkylated or arylated through standard nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination). This allows for the attachment of various pharmacophoric groups.
-
Acylation and Sulfonylation: The nitrogens can be acylated with acid chlorides or activated carboxylic acids to form amides, or reacted with sulfonyl chlorides to form sulfonamides. These reactions are fundamental in creating derivatives such as the potent METTL3 inhibitors.[9][10]
-
Reductive Amination: The secondary amines can participate in reductive amination with aldehydes or ketones to introduce more complex alkyl substituents.
The ability to selectively functionalize one or both nitrogen atoms is a key strategic advantage, enabling the creation of libraries of compounds for structure-activity relationship (SAR) studies.
Applications in Drug Discovery and Development
The 1,4-diazaspiro[5.5]undecane scaffold is not merely a theoretical curiosity; it is a validated core structure present in numerous potent and selective modulators of critical disease targets.
| Derivative Class | Biological Target | Therapeutic Potential | References |
| 1,4,9-Triazaspiro[5.5]undecan-2-ones | METTL3 (Methyltransferase-like 3) | Oncology (e.g., Acute Myeloid Leukemia) | [9][10] |
| 1-Oxa-4,9-diazaspiro[5.5]undecane Ureas | Soluble Epoxide Hydrolase (sEH) | Chronic Kidney Disease | [11] |
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecanes | Dual μ-Opioid Receptor (MOR) / σ1 Receptor (σ1R) | Pain Management | [12] |
| 3,9-Diazaspiro[5.5]undecane Benzamides | GABA-A Receptor | Neurological Disorders, Immunomodulation | [13] |
Case Study: METTL3 Inhibitors for Oncology
N6-methyladenosine (m⁶A) is a critical RNA modification, and its writer complex, METTL3/METTL14, is a key player in various cancers.[10] A medicinal chemistry campaign starting from a hit compound led to the development of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives as highly potent and selective METTL3 inhibitors. The spirocyclic core served as a rigid scaffold to correctly orient the substituents for optimal interaction with the METTL3 binding site. The lead compound, UZH2, demonstrated a 1400-fold improvement in potency (IC₅₀ of 5 nM) and showed target engagement in cancer cell lines, reducing m⁶A levels.[9][10] This work exemplifies how the defined geometry of the spiro-undecane scaffold can be leveraged to achieve high potency and selectivity.
Conclusion
1,4-Diazaspiro[5.5]undecane is a powerful and versatile scaffold for modern drug discovery. Its unique three-dimensional structure, rooted in a conformationally restrained spirocyclic core, provides a robust platform for designing potent and selective ligands. Efficient and scalable synthetic routes make it readily accessible for library synthesis and lead optimization. As demonstrated by its successful application in developing inhibitors for challenging targets like METTL3 and sEH, the 1,4-diazaspiro[5.5]undecane core offers a distinct advantage in the rational design of novel therapeutics. For drug development professionals, a deep understanding of its chemical properties is essential for harnessing its full potential to address unmet medical needs.
References
-
Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H.-K., & Siddiqui, M. R. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry. [Link]
- Google Patents. (2020). WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
-
Semantic Scholar. Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. [Link]
-
MySkinRecipes. 1,4-DIAZASPIRO[5.5]UNDECANE-5,9-DIONE HCL. [Link]
-
ResearchGate. (2014). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. [Link]
-
Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. [Link]
-
Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. [Link]
-
PubMed. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. [Link]
-
PubChem. 1,4-Diazaspiro[5.5]undecane. [Link]
-
PubChem. 1-(4-Bromophenyl)-1,4-diazaspiro[5.5]undecane. [Link]
-
Ceballos, M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10866-10883. [Link]
-
University of Southampton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. [Link]
-
Wikipedia. Piperazine. [Link]
-
ResearchGate. (2018). Spiro Cyclopropane Influences Axial Substituent Disposition in Cyclohexanes, Piperidines and Piperazines. [Link]
-
PubMed Central (PMC). (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]
Sources
- 1. arabjchem.org [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1,4-DIAZASPIRO[5.5]UNDECANE-5,9-DIONE HCL [myskinrecipes.com]
- 5. 1,4-Diazaspiro[5.5]undecane | C9H18N2 | CID 10630733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
- 8. Piperazine - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
